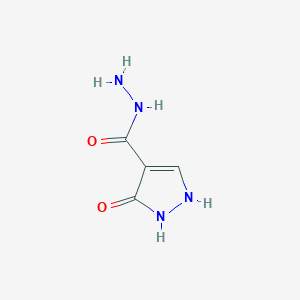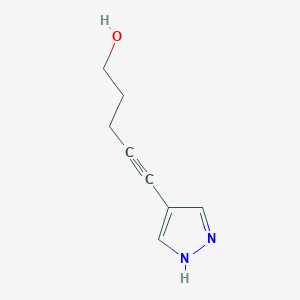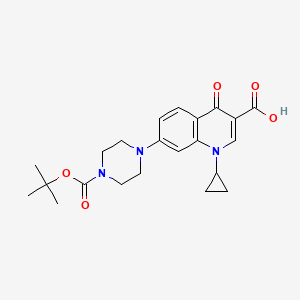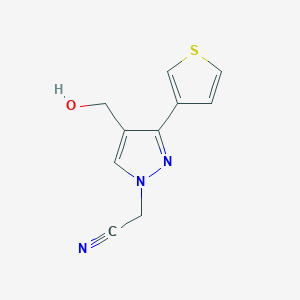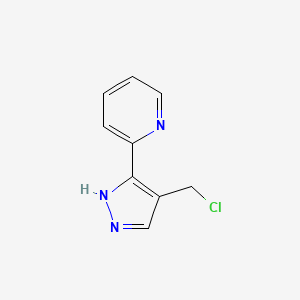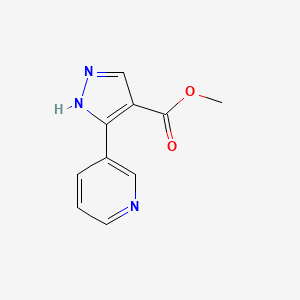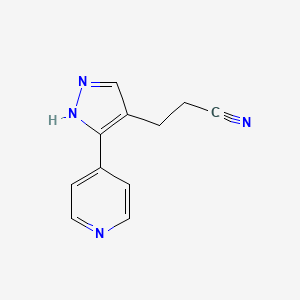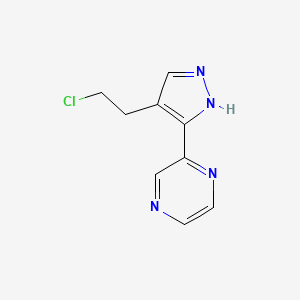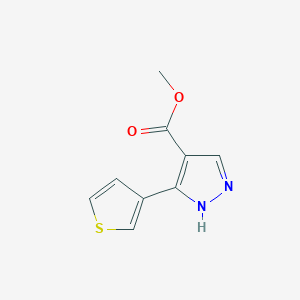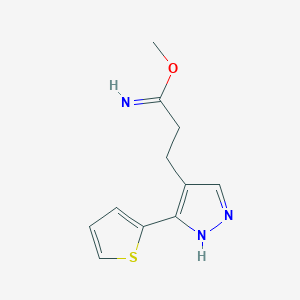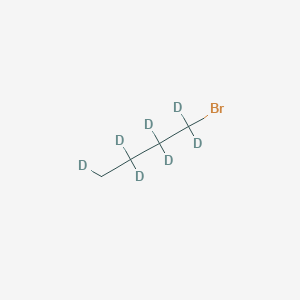
1-Bromobutane-2,2,3,3,4,4,4-d7
Vue d'ensemble
Description
“1-Bromobutane-2,2,3,3,4,4,4-d7” is a variant of 1-Bromobutane where seven of the hydrogen atoms are replaced by deuterium. It is primarily used for research purposes .
Synthesis Analysis
The synthesis of 1-Bromobutane involves a bimolecular nucleophilic substitution reaction (Sn2). The reaction occurs between butan-1-ol (primary alcohol) with sodium bromide solution and an excess of concentrated sulfuric acid .Molecular Structure Analysis
The molecular formula of 1-Bromobutane is CHBr . The molecular weight is 137.018 Da . The structure of 1-Bromobutane can be viewed using Java or Javascript .Chemical Reactions Analysis
As a primary haloalkane, 1-Bromobutane is prone to S N 2 type reactions . It is commonly used as an alkylating agent . When combined with magnesium metal in dry ether, it gives the corresponding Grignard reagent .Physical And Chemical Properties Analysis
1-Bromobutane is a colorless liquid . It has a relative density of 1.276~279 (20 ℃), a melting point of -112.4 ℃, and a boiling point of 101.6 °C . It is insoluble in water but soluble in alcohol and ether .Applications De Recherche Scientifique
Environmental Science Applications
1-Bromobutane-2,2,3,3,4,4,4-d7 is utilized as an environmental standard for detecting pollutants in various mediums such as air, water, soil, sediment, and food. Its stable isotope-labeled compounds serve as benchmarks in environmental studies to ensure accurate measurement of contaminant levels .
Clinical Diagnostics Applications
In the medical field, this compound’s isotopes are instrumental in imaging and diagnosis processes. They are also used in newborn screening to detect congenital disorders early on, which can be crucial for effective treatment .
Organic Chemistry Applications
This compound plays a significant role in organic chemistry as an alkylating agent. It is used to introduce butyl groups into substrates through reactions with magnesium metal in dry ether to form Grignard reagents. These reagents are pivotal in synthesizing various biologically active molecules .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-bromo-1,1,2,2,3,3,4-heptadeuteriobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Br/c1-2-3-4-5/h2-4H2,1H3/i1D,2D2,3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPPKRYCTPRNTB-XCTXKSJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]CC([2H])([2H])C([2H])([2H])C([2H])([2H])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromobutane-2,2,3,3,4,4,4-d7 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 8-chloro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1482482.png)
